molecular formula C4H2ClNO2S B1376307 4-Chloro-1,3-thiazole-2-carboxylic acid CAS No. 1211521-70-8

4-Chloro-1,3-thiazole-2-carboxylic acid

Cat. No. B1376307
M. Wt: 163.58 g/mol
InChI Key: BOZVLMGZCYCCGY-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Biological Activities

4-Chloro-1,3-thiazole-2-carboxylic acid derivatives demonstrate significant biological activities. A study by Fengyun et al. (2015) explored the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which exhibited good fungicidal and antivirus activities. This study highlights the potential of these compounds in controlling fungi and viruses (Fengyun et al., 2015).

Anti-corrosion Applications

The thiazole hydrazones derived from 4-Chloro-1,3-thiazole-2-carboxylic acid show promising applications in preventing mild steel corrosion. Chaitra et al. (2016) found that these compounds acted as effective mixed-type inhibitors in acid media, supporting their potential use in industrial applications (Chaitra et al., 2016).

Potential as Adenosine Receptor Ligands

Compounds derived from 4-Chloro-1,3-thiazole-2-carboxylic acid have been identified as potential ligands for adenosine receptors. A study by Cagide et al. (2015) synthesized new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, providing valuable information for understanding ligand-receptor binding (Cagide et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds using 4-Chloro-1,3-thiazole-2-carboxylic acid is a key area of research. Martens et al. (1991) successfully prepared 4-Thiazolidineacetic acids, highlighting the versatility of this acid in synthesizing pharmacologically interesting compounds (Martens et al., 1991).

Application in Cephalosporins

Nishide et al. (1988) explored the application of derivatives of 4-Chloro-1,3-thiazole-2-carboxylic acid in cephalosporins, demonstrating its potential in the synthesis of antibacterial compounds (Nishide et al., 1988).

properties

IUPAC Name

4-chloro-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZVLMGZCYCCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,3-thiazole-2-carboxylic acid

CAS RN

1211521-70-8
Record name 4-chloro-1,3-thiazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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